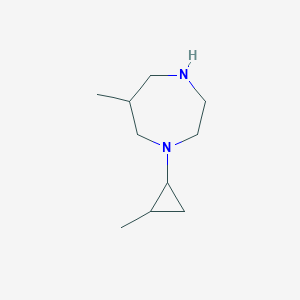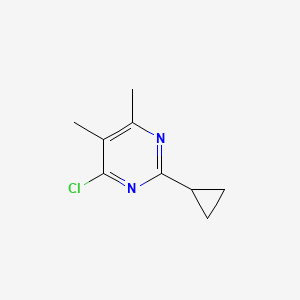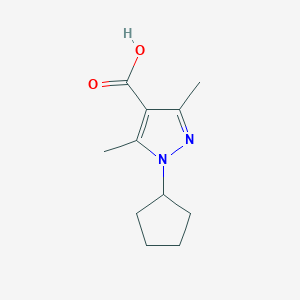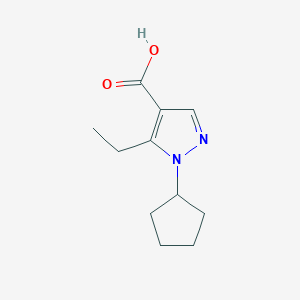
2-(Cyclohexyloxy)pyridin-4-amine
Vue d'ensemble
Description
2-(Cyclohexyloxy)pyridin-4-amine is a heterocyclic compound with a pyridine ring and a cyclohexyloxy group attached to the amino group . The compound has gained interest in the scientific community due to its potential. It has a molecular weight of 192.26 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H16N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,12,13) . This indicates that the compound contains a pyridine ring with an amino group at the 4-position and a cyclohexyloxy group at the 2-position .Chemical Reactions Analysis
While there isn’t specific information on the chemical reactions of this compound, similar compounds like 4-cyanopyridine have been studied. For instance, the reaction of 4-cyanopyridine with tertiary aliphatic amines photocatalyzed by fac-tris [2-phenylpyridinato- C2, N] iridium (III) complex led to arylation of the α-C–H bond of the amine to form the corresponding pyridin-4-yl derivatives .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available in the literature.Applications De Recherche Scientifique
Chemistry and Organic Synthesis
2-(Cyclohexyloxy)pyridin-4-amine is part of the broader class of pyridine derivatives which play a crucial role in organic synthesis and the development of new materials and chemicals. The flexibility of pyridine as a core structure allows for the creation of compounds with diverse biological and chemical properties. Recent advances have highlighted the utility of pyridine and its derivatives in creating novel catalyst systems for C-N bond-forming cross-coupling reactions, which are essential in pharmaceuticals and agrochemicals production (Kantam et al., 2013). Furthermore, pyridine-based compounds are integral to the synthesis of heterocyclic compounds, offering pathways to new drugs and materials with unique properties (Amer et al., 2021).
Pharmacology and Drug Development
The pharmacological importance of pyridine derivatives, including this compound, is vast and diverse. These compounds exhibit a wide range of biological activities, such as antifungal, antibacterial, antioxidant, and anticancer activities. Their ability to interact with various biological targets makes them valuable in drug discovery and development processes. A notable area of application is in the design of Cu(II) complexes with pyridine derivatives, which have shown potent anticancer activities against different cancer cell lines. These complexes demonstrate the potential for developing new therapeutic agents with enhanced efficacy and selectivity (Alshamrani, 2023).
Potential in Central Nervous System (CNS) Drug Design
Functional chemical groups, including pyridine derivatives, have been identified as promising lead molecules for the synthesis of compounds with CNS activity. These compounds could serve as the foundation for developing new drugs aimed at treating CNS disorders, showcasing the versatility and importance of pyridine derivatives in medicinal chemistry. The exploration of such compounds holds the promise for novel therapies with reduced adverse effects and improved patient outcomes (Saganuwan, 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrimidinamines, a class of compounds to which 2-(cyclohexyloxy)pyridin-4-amine may belong, have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidinamines are known to affect the mitochondrial electron transport chain .
Propriétés
IUPAC Name |
2-cyclohexyloxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZSCCXVZJNYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248075-07-1 | |
| Record name | 2-(cyclohexyloxy)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)



![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
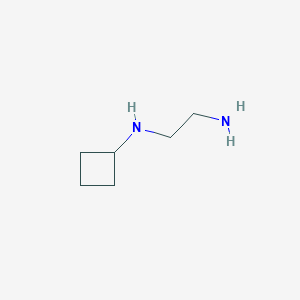

![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)
